Benzo[d]thiazol-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone
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Overview
Description
Benzo[d]thiazol-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound includes a benzothiazole ring, a thiophene ring, and a piperidine moiety, making it a unique and versatile molecule.
Mechanism of Action
Target of Action
Similar compounds have been reported to target various enzymes and receptors, influencing a range of biological activities .
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been reported to influence various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
The pharmacokinetic properties of a drug can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Similar compounds have been reported to exhibit potent cytotoxicity against various cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d]thiazol-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone typically involves the coupling of substituted 2-amino benzothiazoles with various reagents. One common method involves the reaction of 2-amino benzothiazole with 4-(thiophen-2-yl)piperidine in the presence of a suitable coupling agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or microwave-assisted synthesis. These methods can enhance the yield and purity of the final product while reducing the reaction time and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Benzo[d]thiazol-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole derivatives: Compounds with similar benzothiazole structures but different substituents.
Thiophene derivatives: Compounds containing thiophene rings with various functional groups.
Piperidine derivatives: Compounds with piperidine moieties and different substituents.
Uniqueness
Benzo[d]thiazol-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone is unique due to its combination of benzothiazole, thiophene, and piperidine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in medicinal chemistry and other fields.
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-(4-thiophen-2-ylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS2/c20-17(16-18-13-4-1-2-5-15(13)22-16)19-9-7-12(8-10-19)14-6-3-11-21-14/h1-6,11-12H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVLIIAKXMYZWII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)C(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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